tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate
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Overview
Description
tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate: is an organic compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 . It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic system. This compound is often used in research and development, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of a suitable spirocyclic precursor with tert-butyl chloroformate in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or sodium carbonate
Temperature: Room temperature to reflux conditions
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives
Reduction: Formation of reduced amine derivatives
Substitution: Formation of substituted amine derivatives
Scientific Research Applications
Chemistry: tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds.
Biology: In biological research, this compound is used to study the effects of spirocyclic structures on biological activity, including enzyme inhibition and receptor binding.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design, particularly for its unique spirocyclic structure which can impart desirable pharmacokinetic properties.
Industry: In the chemical industry, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecule. This modulation can result in inhibition or activation of the target, depending on the specific application .
Comparison with Similar Compounds
- tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Comparison: tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate is unique due to its specific amino substitution at the 7-position, which can impart different chemical reactivity and biological activity compared to its analogs. The presence of the tert-butyl group also influences its solubility and stability, making it a valuable compound in various research applications .
Properties
IUPAC Name |
tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-8-13(15)6-4-10(14)5-7-13/h10H,4-9,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUIDSMCYDTHOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCC(CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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